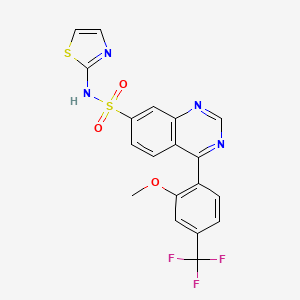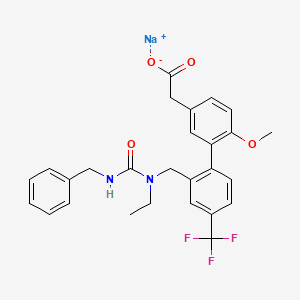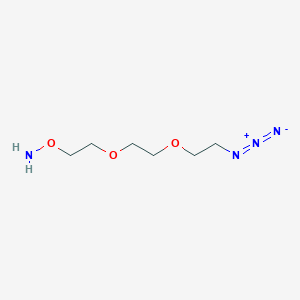
Aminooxi-PEG2-azida
Descripción general
Descripción
Aminooxy-PEG2-azide is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of an aminooxy group and an azide group. This compound is widely used in the field of click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition reactions. It serves as a versatile linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs) due to its ability to form stable oxime linkages with aldehyde or ketone groups .
Aplicaciones Científicas De Investigación
Aminooxy-PEG2-azide has a wide range of applications in scientific research, including:
Mecanismo De Acción
Target of Action
Aminooxy-PEG2-azide is a PROTAC linker and a non-cleavable 2 unit PEG ADC linker . It is used in the synthesis of PROTAC molecules and antibody-drug conjugates (ADCs) . The primary targets of Aminooxy-PEG2-azide are therefore the proteins that are targeted by the PROTAC molecules and ADCs it helps to form.
Mode of Action
Aminooxy-PEG2-azide contains an Azide group and an Aminooxy group . The Azide group can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups . The Aminooxy group can react with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .
Pharmacokinetics
As a peg-based linker, it is expected to improve the solubility, stability, and bioavailability of the protac molecules and adcs it helps to form .
Action Environment
The action, efficacy, and stability of Aminooxy-PEG2-azide are influenced by various environmental factors. For example, the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) it can undergo requires the presence of copper . Additionally, the hydrophilic PEG spacer in Aminooxy-PEG2-azide increases its solubility in aqueous media , which can influence its action and stability in different environments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Aminooxy-PEG2-azide typically involves the reaction of a PEG derivative with an aminooxy group and an azide group. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper sulfate for the azide-alkyne cycloaddition reaction .
Industrial Production Methods: In an industrial setting, the production of Aminooxy-PEG2-azide involves large-scale synthesis using automated reactors. The process includes the purification of the final product through techniques such as column chromatography and crystallization to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions: Aminooxy-PEG2-azide undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the formation of a triazole ring by reacting the azide group with an alkyne group in the presence of copper sulfate.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a catalyst and involves the reaction of the azide group with a strained alkyne group.
Common Reagents and Conditions:
Copper sulfate: Used as a catalyst in CuAAC reactions.
Strained alkynes: Used in SPAAC reactions.
Solvents: Dimethyl sulfoxide (DMSO) and water are commonly used solvents.
Major Products:
Triazole derivatives: Formed from CuAAC reactions.
Stable oxime linkages: Formed from the reaction of the aminooxy group with aldehyde or ketone groups.
Comparación Con Compuestos Similares
Aminooxy-PEG2-bis-PEG3-BCN: A cleavable five-unit PEG linker used in the synthesis of ADCs.
t-Boc-Aminooxy-PEG2-azide: A PEG-based PROTAC linker with a t-Boc protected aminooxy group.
Uniqueness: Aminooxy-PEG2-azide is unique due to its non-cleavable nature and its ability to form stable oxime linkages, making it highly suitable for applications requiring long-term stability and precise molecular assembly .
Propiedades
IUPAC Name |
O-[2-[2-(2-azidoethoxy)ethoxy]ethyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O3/c7-10-9-1-2-11-3-4-12-5-6-13-8/h1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCURLNTZWQFVMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCON)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


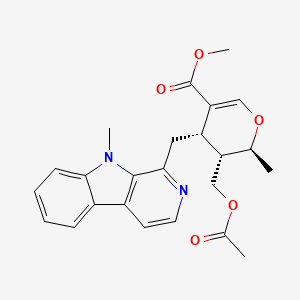

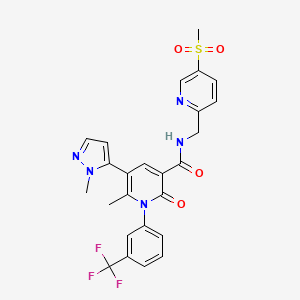
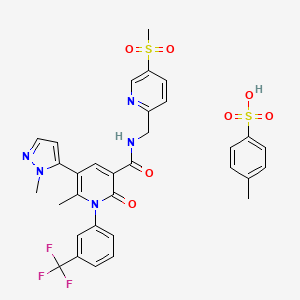
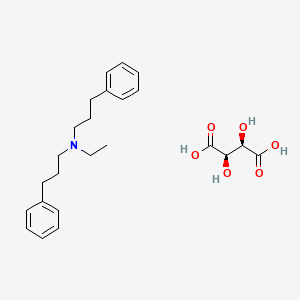
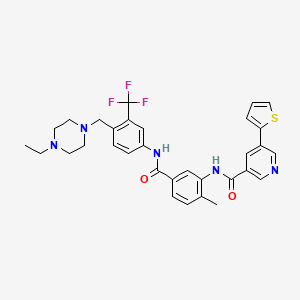
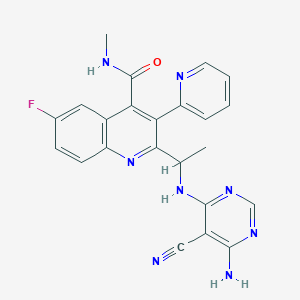
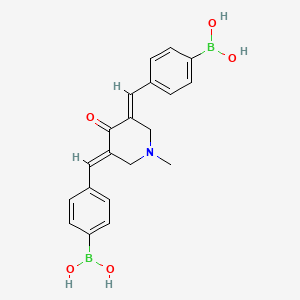
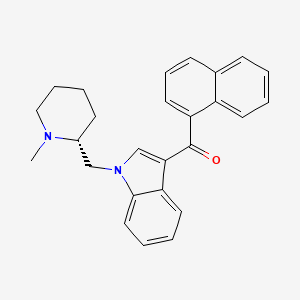
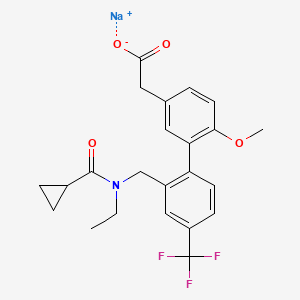
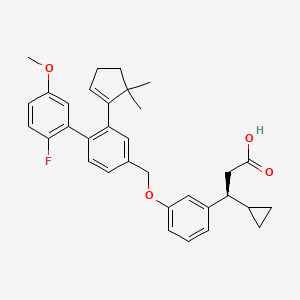
![sodium;2-[5-[2-[[ethyl(phenylmethoxycarbonyl)amino]methyl]-4-(trifluoromethyl)phenyl]pyridin-3-yl]acetate](/img/structure/B605368.png)
